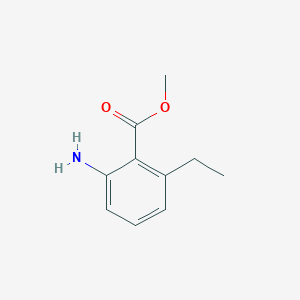

Methyl 2-amino-6-ethylbenzoate

Description

Contextual Significance within Contemporary Organic Chemistry

The significance of Methyl 2-amino-6-ethylbenzoate in modern organic chemistry lies primarily in its role as a precursor. Substituted anthranilic acids and their esters are foundational materials for constructing a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

The precursor to this ester, 2-amino-6-ethylbenzoic acid, is a key intermediate in the synthesis of paquinimod, a quinoline (B57606) carboxamide derivative developed for the treatment of autoimmune diseases. google.com The synthesis of 2-amino-6-ethylbenzoic acid can be achieved through the reduction of 2-acetyl-6-nitrobenzoic acid or 3-methyl-7-nitrophthalide. google.com Following the synthesis of the acid, a standard esterification process would yield this compound.

Furthermore, patent literature describes the use of substituted methyl 2-aminobenzoates, including the 6-ethyl variant, in the preparation of 4H-3,1-benzoxazin-4-ones. google.com These benzoxazinones are a class of compounds investigated for their potential as enzyme inhibitors. google.com The synthesis typically involves reacting the methyl anthranilate with an isocyanate. google.com The specific substitution pattern on the anthranilate ring, such as the 6-ethyl group, is crucial for tuning the properties of the final benzoxazinone (B8607429) product. google.com

Overview of Substituted Benzoates in Academic Research

Substituted benzoates, the broader chemical family to which this compound belongs, are a cornerstone of academic and industrial research due to their wide-ranging applications and versatile reactivity. These compounds are esters of benzoic acid with various functional groups attached to the phenyl ring.

Key Research Areas for Substituted Benzoates:

Building Blocks in Synthesis: Substituted benzoates are critical intermediates in the synthesis of complex molecules. For instance, N-substituted methyl anthranilates are used to produce N-arylated 3-hydroxyquinolin-4(1H)-ones, which are aza-analogues of flavones with interesting biological activities. nih.govnih.govrsc.org The synthesis can be achieved through methods like Buchwald-Hartwig amination or reductive amination. nih.govrsc.org Similarly, halogen-substituted methyl benzoates can be transformed via enzymatic dihydroxylation into diols, which are chiral synthons for valuable products. rsc.org

Fine Chemicals and Materials: This class of compounds has broad applications in the manufacture of fine chemicals, including insecticides, antioxidants, photosensitizers, and liquid crystals. tandfonline.com A chemoselective method for preparing substituted phenyl benzoates involves the direct esterification of benzoic acids and phenols using a rare earth zeolite catalyst (RE-Y), which avoids common side reactions. tandfonline.com

Mechanistic and Kinetic Studies: The simple, yet tunable, structure of substituted benzoates makes them ideal substrates for studying reaction mechanisms and structure-reactivity relationships. Kinetic studies on the nucleophilic substitution reactions of substituted phenyl benzoates with various nucleophiles have provided deep insights into reaction pathways, such as the formation of addition intermediates. rsc.org The methanolysis of substituted methyl benzoates has been used as a laboratory experiment to illustrate linear free-energy relationships and substituent effects on reaction rates. acs.org

Coordination Chemistry: Ortho-substituted benzoates have been studied for their coordination modes towards metal centers like copper(II), leading to the formation of dinuclear or oligomeric complexes with interesting structural and spectroscopic properties. mdpi.com

Prodrug and Bio-activity Research: The modification of biologically active molecules with substituted benzoate (B1203000) moieties is a common strategy in drug design. For example, N-substituted (aminomethyl)benzoate esters have been synthesized and evaluated as water-soluble prodrugs to improve the delivery characteristics of parent drugs like acyclovir (B1169) and ganciclovir. researchgate.net

Table 2: Summary of Research Applications for Substituted Benzoates

| Research Area | Application / Example | References |

|---|---|---|

| Organic Synthesis | Intermediates for biologically active quinolinones. | nih.govnih.govrsc.org |

| Chiral diol synthons from enzymatic dihydroxylation. | rsc.org | |

| Fine Chemicals | Precursors for insecticides, antioxidants, liquid crystals. | tandfonline.com |

| Catalysis | Substrates in zeolite-catalyzed esterification. | tandfonline.com |

| Physical Organic Chemistry | Models for kinetic and mechanistic studies of substitution reactions. | rsc.orgacs.org |

| Coordination Chemistry | Ligands for creating polynuclear metal complexes. | mdpi.com |

| Medicinal Chemistry | Water-soluble prodrugs for improved drug delivery. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h4-6H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMJBWVEDDPACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596581 | |

| Record name | Methyl 2-amino-6-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123102-32-9 | |

| Record name | Methyl 2-amino-6-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Amino 6 Ethylbenzoate

Classical Esterification Approaches

Classical methods focus on the formation of the ester bond as the key synthetic step, starting from the corresponding carboxylic acid, 2-amino-6-ethylbenzoic acid.

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of Methyl 2-amino-6-ethylbenzoate, this entails reacting 2-amino-6-ethylbenzoic acid with methanol (B129727).

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of methanol is typically used, or water is removed as it is formed. mnstate.edu Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are conventional catalysts. However, recent advancements have explored the use of solid acid catalysts, such as zirconia/titania composites, which offer benefits like easier separation and catalyst reusability. mdpi.com The mechanism involves protonation of the carboxylic acid's carbonyl group by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by methanol. mdpi.com

| Catalyst Type | Example | General Conditions | Key Feature |

| Mineral Acid | H₂SO₄ | Reflux in excess methanol | Homogeneous, strong acid catalysis. mnstate.edu |

| Solid Acid | Zr/Ti Oxides | High temperature (e.g., 120°C) | Heterogeneous, reusable catalyst. mdpi.com |

| Reagent | Diazomethane | Ether, 0°C | Forms methyl esters rapidly but is hazardous. google.com |

To overcome the equilibrium limitations of direct esterification, a more reactive carboxylic acid derivative, such as an acid chloride, can be used. This is an indirect, two-step method.

First, 2-amino-6-ethylbenzoic acid is converted into its corresponding acid chloride, 2-amino-6-ethylbenzoyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂). mnstate.eduscribd.com This step produces a highly reactive acylating agent. In the second step, the isolated acid chloride is reacted with methanol. This reaction is rapid and essentially irreversible, proceeding via a nucleophilic acyl substitution mechanism to yield this compound with high efficiency. mnstate.eduscribd.com This route avoids the harsh acidic conditions of Fischer esterification and often results in cleaner reactions with higher yields.

| Step | Reagent | Intermediate/Product | Purpose |

| 1. Activation | Thionyl Chloride (SOCl₂) | 2-Amino-6-ethylbenzoyl chloride | Converts the carboxylic acid to a highly reactive acid chloride. scribd.com |

| 2. Esterification | Methanol (CH₃OH) | This compound | Reacts with the acid chloride to form the final ester product. mnstate.edu |

Advanced Synthetic Routes Incorporating the Benzoate (B1203000) Moiety

Advanced methodologies construct the core aromatic structure through modern catalytic processes, offering greater flexibility and control over the introduction of functional groups.

Carbonylation reactions introduce the carbonyl group (C=O) of the ester using carbon monoxide (CO) gas, typically catalyzed by a transition metal complex. Palladium-catalyzed carbonylation is a powerful tool for forming esters from aryl halides or triflates. researchgate.net

In a potential synthesis for this compound, a precursor such as 1-bromo-2-ethyl-3-nitrobenzene (B12522657) could undergo methoxycarbonylation. This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, methanol, and a base, under an atmosphere of carbon monoxide. researchgate.net The palladium catalyst facilitates the insertion of CO into the carbon-bromine bond, followed by nucleophilic attack by methanol to form the methyl ester. The nitro group would then be reduced in a subsequent step to yield the final product. The conditions, such as CO pressure and choice of ligand, are critical for optimizing the yield of the desired α-ketoamide or simple amide products. researchgate.net

| Component | Example | Function |

| Palladium Source | [Pd(η³-C₃H₅)(μ-Cl)]₂ | Catalyst for CO insertion. researchgate.net |

| Ligand | Phosphine Ligands (e.g., dppf) | Stabilizes the palladium complex and influences reactivity. |

| Carbonyl Source | Carbon Monoxide (CO) | Provides the carbonyl carbon for the ester group. researchgate.net |

| Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Neutralizes acid generated during the reaction. researchgate.net |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a versatile means of constructing the substituted benzene (B151609) ring. mdpi.com This strategy involves the coupling of an aryl halide or triflate with an organoboron compound.

A plausible Suzuki coupling route to an intermediate for this compound could involve the reaction of an appropriately substituted aryl boronic acid or ester with a corresponding aryl halide. For instance, coupling methyl 2-bromo-6-nitrobenzoate with ethylboronic acid under palladium catalysis could form the carbon skeleton, followed by reduction of the nitro group. The success of these reactions relies on a carefully selected combination of a palladium precursor, a phosphine ligand, and a base to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov

| Component | Example | Role in Suzuki Coupling |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | The source of the active Pd(0) catalyst. mdpi.com |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Accelerates reductive elimination and stabilizes the catalyst. mdpi.com |

| Base | K₃PO₄ (Potassium Phosphate) | Activates the organoboron species for transmetalation. mdpi.com |

| Solvent | 1,4-Dioxane | Anhydrous solvent for the reaction. mdpi.com |

In some synthetic sequences, the amino group is introduced in the final step by reducing a precursor containing a different nitrogen-based functional group, most commonly a nitro group (-NO₂). This approach is advantageous when other synthetic steps are incompatible with a free amino group.

A key precursor, methyl 2-ethyl-6-nitrobenzoate, can be synthesized and then subjected to reduction. The transformation of the nitro group to an amine is a fundamental and reliable reaction in organic synthesis. Common methods include catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. google.com This method is often high-yielding and produces water as the only byproduct. Alternative reducing agents for this transformation include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. A patent describes the reduction of a related lactone containing a nitro group to form the parent 2-amino-6-ethylbenzoic acid using a Raney nickel or palladium-based catalyst. google.com

| Reducing Agent | Typical Conditions | Key Features |

| H₂ / Pd-C | Methanol or Ethanol solvent, room temperature | Catalytic, clean reaction, high yield. google.com |

| Raney Nickel (RaNi) | Water, pH ≥ 7 | Effective catalyst for related reductions. google.com |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Stoichiometric reducing agent, useful for specific substrates. |

| Iron (Fe) / HCl | Acetic acid or ethanol/water, reflux | Classical, cost-effective industrial method. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of anthranilates and their esters is a significant area of research, aiming to develop more sustainable and environmentally benign processes. These principles can be directly applied to the synthesis of this compound.

Catalysis and Solvent Systems:

A major focus of green chemistry is the replacement of hazardous and corrosive homogeneous acid catalysts, such as sulfuric acid, with recyclable solid acid catalysts. acs.orgmdpi.com For the esterification of benzoic acids, solid acids like zirconium-based catalysts have been shown to be effective. mdpi.com These catalysts can be easily recovered and reused, minimizing waste. Furthermore, the use of environmentally friendly solvents is crucial. The synthesis of 2-amino-6-ethylbenzoic acid can be performed in water, which is a green solvent. google.com For the esterification step, while methanol is a reactant, minimizing excess solvent or exploring solvent-free conditions is a key green objective.

Atom Economy and Feedstock:

Reaction Conditions and Efficiency:

Green chemistry also emphasizes conducting reactions under mild conditions (lower temperature and pressure) to reduce energy consumption. The enzymatic or microbial synthesis of anthranilates operates under ambient conditions. nih.govmdpi.com While the reduction of 7-amino-3-methylphthalide (B179308) may require specific temperature and pressure controls, optimizing these parameters for energy efficiency is a key consideration. google.com The efficiency of the reaction, in terms of yield and reaction time, is also a critical factor. Efficient catalytic systems, such as the use of palladium or Raney nickel for the reduction step, contribute to a greener process by maximizing the conversion of starting material to product in a shorter time frame. google.com

The table below summarizes some research findings relevant to the green synthesis of anthranilates and their esters.

| Research Focus | Key Findings | Green Chemistry Principle |

| Microbial Production of Anthranilate | Engineered E. coli can produce anthranilate from glucose. nih.govmdpi.com | Use of Renewable Feedstocks, Biocatalysis |

| Environmentally Friendly Synthesis of Anthranilic Acids | Oxidation of isatins using NaOH and H2O2 in water provides an efficient route. researchgate.netscielo.br | Use of Safer Solvents and Reagents |

| Ecofriendly Esterification | Use of solid acid catalysts to replace homogeneous acids in the esterification of anthranilic acid. acs.orgmdpi.com | Catalysis, Waste Prevention |

| Catalytic Hydrogenation in Water | Reduction of 7-amino-3-methylphthalide to 2-amino-6-ethylbenzoic acid can be performed in water at a pH ≥ 7. google.com | Use of Safer Solvents |

Chemical Reactivity and Derivatization of Methyl 2 Amino 6 Ethylbenzoate

Transformations at the Ester Functional Group

The ester group in Methyl 2-amino-6-ethylbenzoate is a primary site for chemical modification, enabling its conversion into carboxylic acids, different esters, amides, and alcohols.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-6-ethylbenzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the ester is typically heated under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the products, an excess of water is used. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic Hydrolysis (Saponification):

Basic hydrolysis is generally the preferred method as the reaction is irreversible. The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction, known as saponification, results in the formation of the sodium salt of the carboxylic acid and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon. A patent for the preparation of 2-amino-6-ethylbenzoic acid notes that related reductions are significantly accelerated at a pH of 7 or above, which is consistent with the lability of ester groups under basic conditions.

| Condition | Reagents | Product | Key Features |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-amino-6-ethylbenzoic acid | Reversible, requires excess water |

| Basic Hydrolysis | NaOH or KOH (aq), Heat | Sodium 2-amino-6-ethylbenzoate | Irreversible, forms carboxylate salt initially |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., ethanol, propanol) in the presence of a catalyst will yield the corresponding ethyl or propyl ester. To ensure a high yield of the new ester, the alcohol reactant is often used in large excess to shift the equilibrium towards the desired product.

| Catalyst | Reactant Alcohol | Product Ester |

| H₂SO₄ (acid) | Ethanol | Ethyl 2-amino-6-ethylbenzoate |

| NaOCH₃ (base) | Propanol | Propyl 2-amino-6-ethylbenzoate |

The reaction of this compound with ammonia or primary and secondary amines leads to the formation of amides. This process, known as aminolysis, involves the displacement of the methoxy group by the amine nucleophile. The reaction is typically slower than hydrolysis and may require heating. Computational studies on the aminolysis of methyl benzoate (B1203000) suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis significantly lowering the activation energy. researchgate.net This suggests that the presence of a second molecule of the amine can facilitate the reaction by acting as a proton shuttle.

| Amine Reactant | Product Amide |

| Ammonia | 2-amino-6-ethylbenzamide |

| Ethylamine | N-ethyl-2-amino-6-ethylbenzamide |

| Diethylamine | N,N-diethyl-2-amino-6-ethylbenzamide |

The ester functional group can be reduced to a primary alcohol, (2-amino-6-ethylphenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.comucalgary.ca Milder reducing agents like sodium borohydride are generally not reactive enough to reduce esters.

| Reducing Agent | Solvent | Product Alcohol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (2-amino-6-ethylphenyl)methanol |

Reactions Involving the Aromatic Amino Group

The amino group attached to the benzene (B151609) ring is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation and sulfonylation.

Acylation: The amino group of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction results in the formation of an N-acyl derivative. For example, reaction with acetyl chloride would yield Methyl 2-(acetylamino)-6-ethylbenzoate. This transformation is often used to protect the amino group during subsequent reactions.

Sulfonylation: Similarly, the amino group can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base to form a sulfonamide. This reaction would produce Methyl 2-((4-methylphenyl)sulfonamido)-6-ethylbenzoate. Sulfonamides are generally stable compounds and this reaction can also serve as a method of protection for the amino group. The general procedure for the sulfonylation of amino acid esters often involves reacting the amino ester hydrochloride with the sulfonyl chloride.

| Reaction | Reagent | Base | Product |

| Acylation | Acetyl chloride | Pyridine | Methyl 2-(acetylamino)-6-ethylbenzoate |

| Sulfonylation | p-Toluenesulfonyl chloride | Triethylamine | Methyl 2-((4-methylphenyl)sulfonamido)-6-ethylbenzoate |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amino group in this compound allows it to undergo diazotization, a process that converts the amine into a highly versatile diazonium salt intermediate. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. byjus.comorganic-chemistry.org

The resulting diazonium salt, Methyl 6-ethyl-2-diazoniumbenzoate chloride, serves as an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles through well-established named reactions.

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a nucleophile using a copper(I) salt as a catalyst or reagent. wikipedia.orglscollege.ac.inbyjus.com For instance, treating the diazonium salt of this compound with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) would yield the corresponding chloro or bromo derivatives. lscollege.ac.inorganic-chemistry.org Similarly, the use of copper(I) cyanide (CuCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in

Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding mineral acid (e.g., Cu/HBr or Cu/HCl) instead of a copper(I) salt. While it can also be used to introduce halogens, it generally gives lower yields than the Sandmeyer reaction.

The table below illustrates the expected products from these transformations starting from this compound.

| Reaction | Reagents | Expected Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | Methyl 6-ethyl-2-diazoniumbenzoate chloride |

| Sandmeyer (Chlorination) | CuCl | Methyl 2-chloro-6-ethylbenzoate |

| Sandmeyer (Bromination) | CuBr | Methyl 2-bromo-6-ethylbenzoate |

| Sandmeyer (Cyanation) | CuCN | Methyl 2-cyano-6-ethylbenzoate |

Alkylation and Arylation Reactions

The nucleophilic character of the amino group in this compound allows for the introduction of alkyl and aryl substituents at the nitrogen atom.

N-Alkylation: The amino group can be mono- or di-alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction typically requires a base to neutralize the acid formed. The presence of the sterically bulky ethyl group adjacent to the amino group may influence the rate and extent of alkylation compared to less hindered anthranilates like methyl anthranilate.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig amination or the Ullmann condensation are standard procedures for forming C-N bonds. These reactions typically employ a palladium or copper catalyst, respectively, along with a suitable base and ligand to couple the amine with an aryl halide.

| Reaction Type | Typical Reagents | General Product Structure |

| Mono-alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | Methyl 2-(alkylamino)-6-ethylbenzoate |

| Di-alkylation | 2 eq. R-X, Base | Methyl 2-(dialkylamino)-6-ethylbenzoate |

| Arylation (Buchwald-Hartwig) | Ar-X (Aryl halide), Pd catalyst, Ligand, Base | Methyl 2-(arylamino)-6-ethylbenzoate |

Condensation Reactions with Carbonyl Compounds

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, and is often catalyzed by a trace amount of acid.

These imine derivatives are valuable intermediates in organic synthesis. For example, they can be reduced to form secondary amines or used as substrates in cyclization reactions to generate various heterocyclic frameworks.

| Carbonyl Reactant | Product (Schiff Base) |

| Benzaldehyde | Methyl 2-((benzylidene)amino)-6-ethylbenzoate |

| Acetone | Methyl 2-((propan-2-ylidene)amino)-6-ethylbenzoate |

| Cyclohexanone | Methyl 2-((cyclohexylidene)amino)-6-ethylbenzoate |

Electrophilic Aromatic Substitution on the Benzoate Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the directing effects of the three existing substituents. masterorganicchemistry.com

Amino group (-NH₂): A powerful activating group and an ortho, para-director.

Ethyl group (-CH₂CH₃): A moderately activating group and an ortho, para-director.

Methyl ester group (-COOCH₃): A deactivating group and a meta-director.

The positions ortho and para to the strongly activating amino group are C3 and C5. The position ortho to the ethyl group is C5. The position meta to the deactivating ester group is C5. The combined influence of these groups strongly directs incoming electrophiles to the C5 position, which is para to the amino group and meta to the ester. The C3 position is sterically hindered by the adjacent ethyl group, making substitution there less favorable.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (with fuming H₂SO₄) are expected to yield the 5-substituted derivative as the major product.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-6-ethyl-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 2-amino-5-bromo-6-ethylbenzoate |

| Sulfonation | Fuming H₂SO₄ | Methyl 2-amino-6-ethyl-5-sulfobenzoate |

Cyclization Reactions for Heterocyclic Compound Formation

Esters of anthranilic acid are fundamental building blocks for the synthesis of a wide variety of nitrogen-containing heterocycles. nih.govmdpi.com this compound is a suitable precursor for creating fused ring systems, leveraging the reactivity of both the amino and ester functional groups.

Synthesis of Fused Benzoxazinone (B8607429) Derivatives

Benzoxazinones are an important class of heterocyclic compounds. 4H-3,1-benzoxazin-4-ones can be synthesized from anthranilic acid derivatives. One common method involves the reaction of this compound with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride. organic-chemistry.org For example, reaction with acetic anhydride would first lead to N-acetylation, forming Methyl 2-acetamido-6-ethylbenzoate. Subsequent heating, often with a dehydrating agent, would induce intramolecular cyclization via nucleophilic attack of the amide oxygen onto the ester carbonyl, with the elimination of methanol, to yield 8-ethyl-2-methyl-4H-3,1-benzoxazin-4-one. nih.gov

Formation of other Nitrogen-Containing Heterocycles

Quinazolinones: The scaffold of this compound is ideal for constructing quinazolinones, another significant class of heterocycles. mdpi.comresearchgate.netnih.gov A versatile route is the Niementowski synthesis, which involves the condensation of an anthranilic acid derivative with an amide. mdpi.com In a related approach, reacting this compound with formamide at high temperatures would likely produce 8-ethylquinazolin-4(3H)-one. Alternatively, a two-step, one-pot synthesis can be employed by reacting the anthranilate ester with an orthoester and a primary amine to generate a variety of 2,3-disubstituted quinazolinones. researchgate.netgoogle.com These methods highlight the utility of this compound in building complex molecular architectures.

Polymerization and Copoloymerization Applications

The bifunctional nature of this compound, possessing both an amino group and a methyl ester group, theoretically allows for its participation in polymerization reactions. However, no studies detailing the homopolymerization or copolymerization of this specific monomer have been identified.

Incorporation into Polymer Chains via Ester Linkages

In theory, the methyl ester group of this compound could participate in transesterification reactions to become incorporated into a polyester chain. This would typically involve reaction with a diol under conditions that favor the removal of methanol to drive the equilibrium towards polymer formation. The resulting polymer would be a poly(ester amide), with the amino groups pendant to the main chain. researchgate.netnih.govrsc.orgmdpi.comnih.gov

Such a polymerization could be represented by the following general reaction:

n (HO-R-OH) + n (CH₃OOC-Ar(NH₂)-) → [-O-R-O-CO-Ar(NH₂)-]n + n (CH₃OH)

Where R is an aliphatic or aromatic group from a diol, and Ar(NH₂) represents the aromatic core of this compound.

Interactive Data Table: Hypothetical Parameters for Polyesteramide Synthesis

Since no experimental data exists for this compound, the following table presents hypothetical reaction conditions based on general polycondensation reactions for similar monomers.

| Parameter | Hypothetical Value/Condition | Rationale |

| Comonomers | Ethylene glycol, 1,4-Butanediol | Common diols used in polyester synthesis. nih.gov |

| Catalyst | Antimony trioxide, Titanium isopropoxide | Typical transesterification catalysts. |

| Temperature | 180-250 °C | To facilitate the reaction and removal of methanol. |

| Pressure | Vacuum | To drive the reaction by removing the methanol byproduct. |

Utilization of the Amino Group in Polymer Modification

The amino group of this compound presents a reactive site for grafting onto existing polymer backbones, a common strategy for functionalizing materials. For instance, polymers containing electrophilic groups such as anhydride or acid chloride functionalities could react with the amino group to form amide linkages.

A study on the chemical modification of maleic anhydride copolymers demonstrated the reaction of 2-amino ethyl benzoate with the anhydride groups to introduce the aminobenzoate moiety as a side chain. ajchem-a.com This resulted in modified copolymers with increased rigidity and glass transition temperatures. ajchem-a.com A similar approach could theoretically be applied using this compound.

Interactive Data Table: Potential Polymer Modification Reactions

This table outlines potential polymer backbones and the resulting linkages that could be formed by reacting with the amino group of this compound, based on known chemical modifications of polymers with primary amines.

| Polymer Backbone | Reactive Group | Resulting Linkage | Potential Property Change |

| Poly(styrene-co-maleic anhydride) | Anhydride | Amide | Increased glass transition temperature, altered solubility. ajchem-a.com |

| Poly(acrylic acid) | Carboxylic acid (activated) | Amide | Introduction of hydrophobicity, potential for further functionalization. |

| Poly(vinyl chloride) | Chloride (substitution) | Secondary Amine | Increased polarity, potential for crosslinking. |

Spectroscopic and Structural Characterization of Methyl 2 Amino 6 Ethylbenzoate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Correlation with Molecular Structure:A detailed correlation of these vibrational modes with the specific structural features of Methyl 2-amino-6-ethylbenzoate cannot be performed without the foundational spectral data.

A definitive spectroscopic and structural characterization requires either direct experimental measurement or high-level computational chemistry predictions, neither of which is available at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₁₃NO₂, which corresponds to a monoisotopic mass of 179.0946 g/mol .

Common fragmentation pathways for aminobenzoate esters involve cleavages adjacent to the carbonyl group and the amino group, as well as within the alkyl substituents. One of the primary fragmentation pathways for esters is the loss of the alkoxy group. For this compound, this would involve the loss of the methoxy radical (•OCH₃), leading to the formation of an acylium ion at m/z 148.

Another expected fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment ion at m/z 164. Further fragmentation of the ethyl group could lead to the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, though this is less common for aromatic compounds.

The presence of the amino and ethyl groups on the aromatic ring also influences the fragmentation. Cleavage of the C-C bond between the ethyl group and the aromatic ring can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 150.

A summary of the expected key fragments in the mass spectrum of this compound is presented in the table below.

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |

| 179 | Molecular Ion [M]⁺ |

| 164 | [M - CH₃]⁺ |

| 150 | [M - C₂H₅]⁺ |

| 148 | [M - OCH₃]⁺ |

It is important to note that this is a predictive analysis based on general fragmentation rules for similar compounds. The actual mass spectrum could show variations in the relative intensities of these peaks and may include other minor fragments.

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest literature search, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state structure, molecular conformation, and intermolecular interactions based on experimental X-ray diffraction data is not possible at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Should a single crystal of this compound be grown and analyzed, this technique would provide invaluable insights into its molecular architecture.

An X-ray crystallographic study would reveal the exact conformation of the this compound molecule in the solid state. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the planarity of the molecule. The orientation of the methyl ester and ethyl groups relative to the plane of the benzene (B151609) ring would be determined. Steric hindrance between the ortho-substituted amino and ethyl groups could lead to a non-planar conformation, where these substituents are twisted out of the plane of the aromatic ring to minimize steric strain.

The packing of molecules in a crystal is governed by intermolecular forces. An X-ray structure analysis would allow for a detailed examination of these interactions. For this compound, the presence of the amino group (a hydrogen bond donor) and the carbonyl oxygen of the ester group (a hydrogen bond acceptor) suggests that intermolecular hydrogen bonding would be a significant feature of its crystal packing. These hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks.

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the computational and theoretical investigations of this compound (CAS No. 123102-32-9). The detailed outline provided, focusing on Density Functional Theory (DFT) studies and computational reaction mechanism analysis, could not be fulfilled for this specific chemical compound.

While computational studies, including DFT, have been conducted on related anthranilate derivatives and other substituted benzoates, the strict requirement to focus solely on this compound prevents the use of this analogous data. Extrapolating findings from structurally different molecules would be scientifically inaccurate and would not adhere to the provided instructions.

The search for data pertaining to the following specific areas for this compound yielded no results:

Density Functional Theory (DFT) Studies: No specific studies on its electronic structure, molecular geometry optimization, prediction of spectroscopic parameters, or analysis of molecular orbitals and reactivity descriptors were found.

Reaction Mechanism Studies: There is no available literature on the computational analysis of its reaction mechanisms, including transition state analysis for key transformations or the effects of solvents on its reaction pathways.

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy based on currently available public research.

Computational and Theoretical Investigations of Methyl 2 Amino 6 Ethylbenzoate

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Different Environments

The conformational landscape of Methyl 2-amino-6-ethylbenzoate is primarily dictated by the rotational freedom around the C-N bond of the amino group, the C-C bond connecting the ester group to the benzene (B151609) ring, and the bonds within the ethyl substituent. Computational studies on isomers of methyl methylanthranilate have shown that the orientation of the ester group and the out-of-plane positioning of the amino group's hydrogen atoms are key conformational features. mdpi.com For this compound, the presence of the ethyl group at the 6-position introduces significant steric hindrance, which would be expected to influence the preferred orientation of the adjacent amino group and the methyl ester group.

A hypothetical study could involve simulating the molecule in a vacuum, a non-polar solvent like hexane, and a polar solvent like water to observe these differences in conformational preferences. Key parameters to analyze would include dihedral angle distributions for the key rotatable bonds, radial distribution functions to characterize solvation shells, and the lifetime of intramolecular hydrogen bonds.

Table 1: Hypothetical Conformational Analysis of this compound in Different Solvents

| Solvent Environment | Expected Dominant Conformation | Key Intermolecular Interactions | Expected Flexibility |

| Vacuum (Gas Phase) | Planar, stabilized by intramolecular H-bond | None | Low |

| Non-polar (e.g., Hexane) | Predominantly planar, intramolecular H-bond | Van der Waals forces | Moderate |

| Polar (e.g., Water) | Non-planar, solvated functional groups | Intermolecular H-bonds with water | High |

Adsorption Behavior on Surfaces

The adsorption of this compound onto a surface is governed by the interplay of intermolecular forces between the molecule and the surface material. While no specific studies on the adsorption of this compound are available, general principles from molecular dynamics simulations of similar organic molecules on various surfaces can provide insights. nih.govnih.gov

On a non-polar, hydrophobic surface such as graphene or a functionalized silica (B1680970) surface, the adsorption would likely be driven by π-π stacking interactions between the benzene ring of the molecule and the surface. mdpi.com The ethyl and methyl groups would also contribute through weaker van der Waals interactions. The orientation of the molecule would likely be parallel to the surface to maximize these interactions.

On a polar, hydrophilic surface, such as metal oxides or clays, the adsorption mechanism would be more complex. The amino and ester functional groups would be the primary sites for interaction. The amino group could act as a hydrogen bond donor, while the carbonyl oxygen of the ester could act as a hydrogen bond acceptor. nih.gov This could lead to a more upright orientation of the molecule on the surface, with the functional groups interacting directly with the polar surface sites. The presence of surface hydroxyl groups would further enhance this interaction through hydrogen bonding.

MD simulations could be employed to calculate the potential of mean force (PMF) for the adsorption process, which would provide the free energy change as the molecule approaches the surface. nih.gov This would help in quantifying the adsorption affinity and identifying the most stable adsorption configurations.

Table 2: Predicted Adsorption Characteristics of this compound on Different Surfaces

| Surface Type | Primary Driving Force for Adsorption | Expected Molecular Orientation | Potential Intermolecular Interactions |

| Non-polar (e.g., Graphene) | π-π stacking, van der Waals forces | Parallel to the surface | π-π interactions, dispersion forces |

| Polar (e.g., Silica) | Hydrogen bonding, electrostatic interactions | Tilted or perpendicular to the surface | Hydrogen bonds, dipole-dipole interactions |

| Metallic (e.g., Gold) | d-π interactions, chemisorption | Dependent on surface functionalization | Covalent or coordinate bonds with the surface |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. These models establish a mathematical relationship between molecular descriptors and a specific property of interest. While no QSPR models have been specifically developed for this compound, it is possible to discuss the applicability of existing models for related compounds and the general approach that would be taken.

For instance, QSPR models have been developed to predict the retention index of fragrance and flavor compounds, a class that includes anthranilate esters, in gas chromatography. conicet.gov.ar These models typically use a combination of topological, geometrical, and electronic descriptors to correlate the molecular structure with its retention time on a specific column. For this compound, relevant descriptors would include its molecular weight, logP (a measure of lipophilicity), polar surface area, and various shape and connectivity indices.

Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to anthranilate derivatives to understand their inhibitory activity against certain enzymes. nih.gov These models use 3D fields around the molecules to describe their steric and electrostatic properties and relate them to biological activity. Such an approach could be used to predict the potential biological activities of this compound by comparing its 3D properties to a set of known active and inactive compounds. The degree of branching in substituted anthranilic acids has been shown to play a role in their biological activity, which can be captured by molecular connectivity indices in QSAR models. nih.gov

The development of a specific QSPR model for a property of this compound would involve the following steps:

Data Collection: A dataset of molecules with known property values would be compiled, including the target molecule.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Table 3: Potentially Relevant Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Specific Examples | Predicted Influence on Properties |

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Boiling point, vapor pressure, solubility |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Chromatographic retention, biological activity |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Adsorption, transport properties |

| Electronic | Dipole Moment, Polarizability, Partial Charges | Reactivity, intermolecular interactions |

| Lipophilicity | LogP | Membrane permeability, environmental fate |

Applications of Methyl 2 Amino 6 Ethylbenzoate in Materials and Organic Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

Methyl 2-amino-6-ethylbenzoate serves as a pivotal building block in the multi-step synthesis of high-value organic compounds, particularly in the pharmaceutical and specialty chemical industries. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for a diverse range of chemical transformations.

Precursor for Advanced Organic Building Blocks

The primary application of this compound lies in its role as a precursor to more complex molecular scaffolds. A notable example is its utility in the synthesis of pharmacologically active compounds. The closely related compound, 2-amino-6-ethylbenzoic acid, is a key starting material for the production of paquinimod, an immunomodulatory drug. google.com This indicates that this compound is a critical intermediate, likely used in the initial stages of the synthetic route to construct the core structure of such therapeutic agents.

The synthesis of these advanced building blocks often involves the strategic modification of the amino and ester groups of the parent molecule. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This versatility makes this compound a valuable starting point for the creation of a library of complex organic molecules with potential biological activity.

| Starting Material | Reaction Type | Resulting Building Block | Potential Application |

| This compound | Amide Coupling | N-Acyl-2-amino-6-ethylbenzoate | Pharmaceutical Synthesis |

| This compound | Heterocycle Formation | Substituted Quinolines/Quinolones | Medicinal Chemistry |

| This compound | Sandmeyer Reaction | Halogenated/Cyanated Benzoates | Agrochemicals, Fine Chemicals |

Synthesis of Complex Aromatic Systems

While specific examples detailing the use of this compound in the synthesis of a wide array of complex aromatic systems are not extensively documented in publicly available literature, its structure is well-suited for such applications. The amino and ester functionalities can be used to direct the formation of fused ring systems and other intricate aromatic architectures. For instance, through intramolecular condensation or cyclization reactions, it is plausible to construct heterocyclic systems of medicinal importance. The development of novel synthetic routes utilizing this compound could lead to the efficient production of complex aromatic compounds that are otherwise difficult to access.

Contributions to Polymer Science and Material Innovation

The incorporation of functional monomers into polymer backbones is a key strategy for tailoring the properties of materials. While the application of this compound in polymer science is not as well-established as its role in fine chemical synthesis, its structural features suggest potential for use in this field.

Modifiers for Polymer Properties

Research on the related compound, 2-amino ethyl benzoate (B1203000), has demonstrated its effectiveness in modifying the properties of maleic anhydride (B1165640) copolymers. ajchem-a.com In this work, the amino group of the benzoate derivative reacts with the anhydride moieties in the polymer, leading to the formation of side chains that alter the polymer's physical characteristics. ajchem-a.com Specifically, this modification was shown to increase the rigidity and glass transition temperature (Tg) of the resulting polymer. ajchem-a.com

By analogy, it can be inferred that this compound could serve a similar role as a polymer modifier. The presence of the ethyl group on the aromatic ring might further influence the polymer's properties, potentially enhancing solubility in organic solvents or imparting different thermal characteristics.

| Polymer System | Modifier | Observed/Potential Effect on Property |

| Maleic Anhydride Copolymers | 2-Amino Ethyl Benzoate | Increased Rigidity, Increased Glass Transition Temperature ajchem-a.com |

| (Hypothetical) Acrylate Polymers | This compound | Potential for increased thermal stability, altered solubility |

Components in Novel Polymeric Architectures

The bifunctionality of this compound makes it a candidate for inclusion as a monomer in the synthesis of novel polymers. The amino group could be utilized in step-growth polymerization reactions, such as the formation of polyamides or polyimides, while the ester group could potentially be involved in transesterification polymerizations. The presence of the ethyl group could introduce steric bulk, influencing the polymer's morphology and chain packing. However, to date, there is limited specific research available that demonstrates the use of this compound as a primary monomer in the creation of new polymeric architectures.

Methodological Development in Chemical Reactions

The unique substitution pattern of this compound presents opportunities for its use in the development of new chemical reactions and methodologies. The steric hindrance provided by the ortho-ethyl group could influence the regioselectivity of reactions on the aromatic ring or at the amino group. Furthermore, the interplay between the electron-donating amino group and the electron-withdrawing ester group can be exploited to fine-tune the reactivity of the molecule. As of now, specific studies focusing on the use of this compound to develop novel reaction methodologies are not widely reported.

Conclusion and Future Research Directions

Summary of Current Academic Understandings

Methyl 2-amino-6-ethylbenzoate is a substituted anthranilic acid ester. The academic understanding of this specific compound is primarily as a chemical intermediate, with its properties and reactivity largely inferred from the broader class of anthranilates and related benzoate (B1203000) derivatives. Anthranilic acid and its analogues are recognized as versatile precursors in the synthesis of a wide range of organic compounds. mdpi.comijpsjournal.com They serve as fundamental building blocks for pharmaceuticals, dyes, and performance polymers. researchgate.net

The core structure, featuring an amino group and a methyl ester ortho to an ethyl group on a benzene (B151609) ring, presents multiple reactive sites. The amino group can undergo various reactions such as acylation, alkylation, and diazotization, making it a key handle for introducing further chemical diversity. The ester group is amenable to hydrolysis to the corresponding carboxylic acid, 2-amino-6-ethylbenzoic acid, which is a known starting material for pharmacologically active substances. google.com Additionally, the aromatic ring itself is susceptible to electrophilic substitution, although the directing effects of the existing substituents will influence the regioselectivity of such reactions.

Currently, the scientific literature does not detail extensive studies on the specific biological activities or material properties of this compound itself. Its significance is therefore understood more in its potential as a precursor than as an end-product.

Identification of Emerging Research Frontiers

Emerging research frontiers for this compound are intrinsically linked to the innovative applications of anthranilate derivatives in medicinal chemistry and materials science.

Pharmaceutical Scaffolding: A significant frontier lies in its use as a scaffold for novel drug discovery. Derivatives of anthranilic acid are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ijpsjournal.comresearchgate.net Future research could focus on using this compound as a starting point to synthesize new libraries of compounds for high-throughput screening against various therapeutic targets. The ethyl group at the 6-position may offer unique steric and electronic properties that could modulate the biological activity of the resulting molecules. For instance, its precursor, 2-amino-6-ethylbenzoic acid, is a key starting material for the immunomodulating drug Paquinimod. google.com

Functional Polymers: The field of polymer science presents another promising avenue. Polyanthranilic acid, a polymer derived from the parent amine of this ester, is a conducting polymer with potential applications in sensors, anti-corrosion coatings, and electronic devices. mdpi.com The ethyl and methyl ester functionalities on this compound could be exploited to create novel monomers for polymerization, leading to materials with tailored solubility, processability, and electronic properties.

Agrochemicals: Substituted anthranilic acid derivatives have also found applications as insecticides. google.com Research into the biological activity of compounds derived from this compound could lead to the development of new agrochemicals.

Unexplored Synthetic and Reaction Pathways for the Compound

While standard transformations of the amino and ester groups are predictable, several more advanced synthetic and reaction pathways involving this compound remain largely unexplored.

Transition Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring of this compound could be further functionalized through modern cross-coupling reactions. For instance, palladium-catalyzed reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring, following initial halogenation. This would open up a vast chemical space for derivatization.

Cyclization Reactions: The ortho-relationship of the amino and ester groups, along with the adjacent ethyl group, provides a template for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions could lead to the formation of novel benzodiazepines, quinazolinones, or other fused-ring systems that are often privileged scaffolds in medicinal chemistry. mdpi.com

Biocatalysis: The use of enzymes to selectively modify the structure of this compound is a largely untapped area. Biocatalytic methods could offer environmentally friendly and highly selective routes to chiral derivatives or for regioselective transformations of the aromatic ring.

Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could include radical-based reactions for the introduction of complex functional groups onto the aromatic ring or at the ethyl substituent.

Potential for Discovery in New Chemical Materials and Methodologies

The unique substitution pattern of this compound provides opportunities for the discovery of new chemical materials and the development of novel synthetic methodologies.

Advanced Polymers and Materials: As a monomer, this compound could be used to synthesize polymers with unique properties. The presence of the amino group could be leveraged for post-polymerization modification, allowing for the fine-tuning of material properties. For example, amino-functionalized polymers are used in applications such as epoxy resin hardening and as platforms for drug delivery. beilstein-journals.org The steric bulk of the ethyl group could influence the polymer's morphology and chain packing, potentially leading to materials with interesting optical or mechanical properties.

Novel Ligands for Coordination Chemistry: The 2-aminobenzoate (B8764639) core can act as a bidentate ligand for metal ions. The specific substitution pattern of this compound could lead to the formation of metal complexes with novel catalytic activities or photophysical properties. These could find applications in catalysis, sensing, or as components of light-emitting devices.

Development of New Synthetic Methods: The synthesis of 2-amino-6-alkylbenzoates can be challenging. google.com Further research into more efficient and scalable synthetic routes to this compound could itself be a valuable contribution to synthetic methodology. This could involve exploring novel catalytic systems or flow chemistry approaches.

Data Table

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | Inferred from structure |

| Molecular Weight | 179.22 g/mol | Inferred from structure |

| Boiling Point | 274.0±20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.103±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 2.33±0.10 (Predicted) | chemicalbook.com |

Q & A

What are the common synthetic routes for Methyl 2-amino-6-ethylbenzoate, and what factors influence the choice of reaction conditions?

Basic Research Question

this compound is typically synthesized via esterification or substitution reactions. A common approach involves coupling 2-amino-6-ethylbenzoic acid with methanol under acidic catalysis. Alternative routes may employ nucleophilic acyl substitution using activated intermediates like acid chlorides. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically influence yield and purity. For instance, polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while controlled temperatures minimize side products such as over-oxidized derivatives .

How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies often arise from variations in compound purity, assay protocols, or cellular models. To address this:

- Systematic Review Frameworks : Follow COSMOS-E guidelines to standardize data extraction and assess study heterogeneity (e.g., differences in IC50 values due to assay sensitivity) .

- Meta-Analysis : Apply statistical models to aggregate data, adjusting for confounders like solvent effects (e.g., DMSO vs. aqueous buffers).

- Replication Studies : Validate key findings using orthogonal methods (e.g., HPLC purity verification ≥98%, as emphasized in drug analysis protocols) .

What spectroscopic methods are recommended for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the ester group (δ ~3.8 ppm for methoxy) and aromatic substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 194.12).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify co-eluting impurities, as detailed in pharmaceutical analysis workflows .

What strategies optimize the yield of this compound in multi-step synthesis while minimizing side reactions?

Advanced Research Question

Optimization strategies include:

- Stepwise Purification : Use flash chromatography or recrystallization after each synthetic step to isolate intermediates (e.g., removing unreacted 2-amino-6-ethylbenzoic acid).

- Catalyst Screening : Test Lewis acids (e.g., BF-etherate) to enhance esterification efficiency.

- In Situ Monitoring : Employ techniques like TLC or inline IR spectroscopy to track reaction progress and terminate reactions at optimal conversion points, reducing byproduct formation .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

Critical safety protocols include:

- Engineering Controls : Use fume hoods to limit inhalation exposure.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Emergency Preparedness : Ensure access to eyewash stations and emergency showers, as recommended for ester handling .

- Waste Management : Segregate contaminated materials and avoid taking them outside the lab .

How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

Computational tools like PubChem’s PISTACHIO and REAXYS databases enable reaction pathway prediction by:

- Retrosynthetic Analysis : Identifying feasible precursors (e.g., 2-amino-6-ethylbenzoic acid derivatives).

- Transition State Modeling : Simulating activation energies for esterification or substitution steps.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicting regioselectivity in electrophilic aromatic substitution reactions .

What experimental designs are suitable for evaluating the antimicrobial efficacy of this compound?

Advanced Research Question

Robust designs include:

- Broth Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Time-Kill Studies : Assess bactericidal kinetics under varying pH and temperature conditions.

- Control Groups : Use reference antibiotics (e.g., ampicillin) and solvent controls to isolate compound-specific effects. Ensure compliance with biosafety level (BSL) guidelines, as outlined in biomedical research frameworks .

How can researchers address challenges in the chromatographic separation of this compound from structurally similar analogs?

Advanced Research Question

Solutions include:

- Mobile Phase Optimization : Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., trifluoroacetic acid) to improve resolution.

- Column Selection : Use C18 columns with smaller particle sizes (e.g., 2.6 µm) for higher efficiency.

- Mass Spectrometry Coupling : LC-MS/MS with multiple reaction monitoring (MRM) to distinguish co-eluting isomers .

What role does this compound play in medicinal chemistry lead optimization?

Advanced Research Question

The compound serves as a scaffold for:

- Structure-Activity Relationship (SAR) Studies : Modifying the ethyl or amino groups to enhance target binding (e.g., kinase inhibition).

- Prodrug Design : Ester hydrolysis in vivo to release active metabolites, as seen in benzoate-derived therapeutics .

- Bioisosteric Replacement : Substituting the methyl ester with bioisosteres (e.g., carbamates) to improve metabolic stability .

How should researchers document and report synthetic procedures for this compound to ensure reproducibility?

Basic Research Question

Adhere to the International Baccalaureate’s Extended Essay Guide standards:

- Detailed Protocols : Specify molar ratios, reaction times, and purification steps.

- Analytical Data : Include NMR shifts, HPLC chromatograms, and melting points.

- Critical Analysis : Discuss yield variations and troubleshoot failed reactions, aligning with systematic review methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.